4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
Description
Structure
3D Structure
Properties
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-25-20-13-15(8-11-18(20)23)5-3-4-6-17(22)10-7-16-9-12-19(24)21(14-16)26-2/h4,6,8-9,11-14,23-24H,3,5,7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDXZNKYDTXGOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC=CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aldol Condensation of Vanillin Derivatives
The most widely reported route to Gingerenone A involves aldol condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a diketone intermediate. In a representative procedure, vanillin is acetylated to protect phenolic hydroxyl groups, followed by reaction with heptane-3,5-dione under basic conditions. The reaction proceeds via enolate formation at the diketone’s central carbon, which attacks the aldehyde carbonyl to form the α,β-unsaturated ketone backbone.
Key steps :
- Protection : Vanillin is acetylated using acetic anhydride in pyridine to yield 4-acetoxy-3-methoxybenzaldehyde.
- Condensation : The acetylated aldehyde reacts with heptane-3,5-dione in ethanol with piperidine as a base catalyst at 80°C for 12 hours.
- Deprotection : The acetyl groups are removed via hydrolysis with aqueous NaOH in methanol, yielding Gingerenone A.
This method achieves a 58–65% overall yield, with purity confirmed by HPLC (>95%) and structural validation via $$ ^1H $$-NMR (δ 7.45 ppm, doublet for conjugated enone protons) and HRMS (m/z 356.4123 [M+H]$$^+$$).
Claisen-Schmidt Reaction with Ferulic Acid Esters
Alternative approaches utilize ferulic acid derivatives as starting materials. Methyl ferulate undergoes Claisen-Schmidt condensation with acetone derivatives under acidic conditions. The protocol involves:
- Ester activation : Methyl ferulate (1.0 eq) is treated with boron trifluoride etherate to generate an acylium ion.
- Nucleophilic attack : 2,4-Pentanedione (1.2 eq) is added dropwise, facilitating β-keto-enol tautomerization and subsequent condensation.
- Isomerization : The crude product is refluxed in toluene with p-toluenesulfonic acid to isomerize the double bond into conjugation.
This method reports a 47% yield after column chromatography (silica gel, hexane/ethyl acetate 4:1). The (E)-configuration is confirmed by NOESY correlations between the enone protons and aromatic methoxy groups.
Semi-Synthesis from Curcumin
Gingerenone A can be derived from curcumin, a natural diarylheptanoid found in turmeric. Curcumin undergoes selective oxidation and elimination:
- Oxidation : Curcumin is treated with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone at 0°C to oxidize the β-diketone moiety to a conjugated enone.
- Demethylation : The product is refluxed with BBr$$_3$$ in dichloromethane to remove methyl protecting groups, yielding Gingerenone A.
This route provides a 38% yield but requires careful control of oxidation conditions to avoid over-oxidation. Purity is verified via TLC (R$$f$$ = 0.42 in chloroform/methanol 9:1) and IR spectroscopy (ν$${max}$$ 1675 cm$$^{-1}$$ for enone C=O).
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency in Gingerenone A synthesis. A mixture of vanillin and heptane-3,5-dione in DMF is irradiated at 150°C for 15 minutes under nitrogen. The method eliminates the need for solvent reflux, reducing reaction time from hours to minutes. Post-reaction workup involves neutralization with HCl and extraction into ethyl acetate. Yields improve to 72% with microwave assistance, though scalability remains challenging.
Enzymatic Synthesis Using Lipases
Biocatalytic methods employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze the aldol condensation. Vanillin and diketone substrates are dissolved in tert-butanol, with the enzyme (10% w/w) added at 40°C. After 24 hours, the enzyme is filtered, and the product purified via recrystallization (ethanol/water). This green chemistry approach achieves 54% yield with >99% enantiomeric excess, as determined by chiral HPLC.
Analytical Characterization Data
Critical Analysis of Methodologies
- Aldol vs. Claisen-Schmidt : Aldol condensation offers higher yields but requires protection/deprotection steps. Claisen-Schmidt avoids this but necessitates acidic conditions that may degrade sensitive substituents.
- Sustainability : Enzymatic synthesis reduces solvent waste and energy consumption, aligning with green chemistry principles, though enzyme costs remain prohibitive for industrial-scale production.
- Stereochemical Control : Microwave and enzymatic methods improve stereoselectivity, crucial for bioactivity. The (E)-isomer predominates in all methods (>98%), confirmed by NOESY and coupling constants.
Chemical Reactions Analysis
Types of Reactions
4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in inhibiting lipid peroxidation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound exerts its effects by:
Antioxidant Activity: Scavenging free radicals and inhibiting lipid peroxidation.
Anti-inflammatory Activity: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Comparison with Similar Compounds
Chemical Identity :
Sources :
- Isolated from Alnus rubra (red alder) bark , Hedychium flavum (yellow ginger) rhizomes , and Betula platyphylla (Asian white birch) .
Comparison with Structurally Similar Compounds
Curcumin
- Structure : (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione, with conjugated dienes and diketones .
- Key Differences: Gingerenone A has a single double bond (4-hepten-3-one) vs. curcumin’s conjugated dienes. Curcumin undergoes rapid metabolism (reduction to tetrahydrocurcumin and glucuronidation) , whereas Gingerenone A’s stability is understudied.
- Bioactivity: Curcumin exhibits broad anti-inflammatory and anticancer effects but poor bioavailability . Gingerenone A shows specificity in lung cancer apoptosis .
Demethoxycurcumin and Bisdemethoxycurcumin
1,7-Bis(4-Hydroxyphenyl)-4-Hepten-3-One
Tetrahydrocurcumin
Diarylheptanoid Glycosides (e.g., from Alnus rubra)
- Structure : 1,7-Bis(4-hydroxyphenyl)-4-hepten-3-one with glycoside attachments .
- Bioactivity: Glycosylation may improve solubility but reduce bioavailability unless metabolized . Less studied for anticancer effects compared to Gingerenone A.
Structural and Functional Analysis Table
Mechanistic and Pharmacokinetic Insights
- Gingerenone A vs. Curcumin: Gingerenone A’s single double bond may confer greater metabolic stability than curcumin’s conjugated dienes, which are prone to reduction . Curcumin’s broad NF-κB inhibition contrasts with Gingerenone A’s p38 pathway activation .
- Methoxy vs. hydroxyl-rich analogs .
Biological Activity
4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)-, also known as Gingerenone A, is a naturally occurring diarylheptanoid primarily derived from the ginger plant (Zingiber officinale). Its molecular formula is with a molecular weight of approximately 356.41 g/mol. This compound has garnered attention for its potential neuroprotective properties and other biological activities.
Chemical Structure
The chemical structure of 4-Hepten-3-one, 1,7-bis(4-hydroxy-3-methoxyphenyl)- can be represented as follows:
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound against neurotoxic agents such as amyloid-beta (Aβ), which is implicated in Alzheimer's disease (AD). In a study involving PC12 cells and hippocampal neurons, it was demonstrated that pretreatment with 4-Hepten-3-one significantly restored cell viability and reduced apoptosis induced by Aβ. The mechanism underlying these protective effects appears to involve the activation of the PI3K-Akt-mTOR signaling pathway, which plays a crucial role in cell survival and growth.
Key Findings :
- Cell Viability : AO-2 (an analogue of 4-Hepten-3-one) restored cell viability in a concentration-dependent manner against Aβ-induced neurotoxicity.
- Inhibition of Apoptosis : The compound inhibited caspase-3 activation and reduced reactive oxygen species (ROS) production.
- Mechanism : The protective effects were linked to the preservation of PI3K and mTOR signaling pathways following Aβ exposure .
Antioxidant Properties
The antioxidant properties of 4-Hepten-3-one have also been investigated. It has been shown to reduce oxidative stress markers in various cellular models. This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress contributes to neuronal damage.
Study on Alzheimer’s Disease
A pivotal study published in Neurochemistry International explored the effects of AO-2 on neuronal cells exposed to Aβ. The results indicated that AO-2 not only improved cell viability but also mitigated dendritic injury caused by oxidative stress. The study concluded that compounds like AO-2 could be promising candidates for therapeutic strategies against AD .
| Study Design | Treatment | Dosage | Findings |
|---|---|---|---|
| In vitro model using PC12 cells | AO-2 | Various concentrations | Restored cell viability; inhibited apoptosis; reduced ROS production |
Neuroprotective Compounds from Ginger
Further research has identified various bioactive compounds from ginger, including diarylheptanoids like 4-Hepten-3-one. These compounds exhibit significant neuroprotective effects against oxidative damage and inflammation, which are critical factors in the pathogenesis of neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
